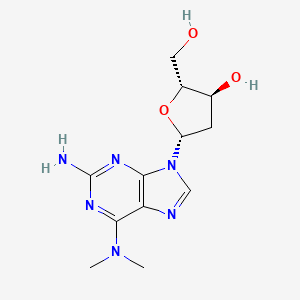

6-Dimethylamino-2'-deoxyguanosine

説明

6-Dimethylamino-2’-deoxyguanosine is a modified nucleoside . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate .

Synthesis Analysis

The synthesis of 2’-methylamino-2’-deoxyguanosine (G NHMe) and 2’-N,N-dimethylamino-2’-deoxyguanosine (G NMe 2) involves S(N)2 displacement of 2’-β-triflate from an appropriate guanosine derivative by methylamine or dimethylamine .Molecular Structure Analysis

The molecular structure of 6-Dimethylamino-2’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar . This modification allows it to be recognized by telomerase and incorporated into de novo synthesized telomeres .Chemical Reactions Analysis

6-Dimethylamino-2’-deoxyguanosine is involved in reactions that induce telomerase-dependent telomeric DNA modification and DNA damage responses . It has been observed to be effective in inducing apoptotic cell death in glioma cell lines .科学的研究の応用

Nucleoside and Oligonucleotide Synthesis

6-Dimethylamino-2'-deoxyguanosine plays a role in the synthesis of various nucleosides and oligonucleotides. A study highlights the use of a derivative, 6-O-(pentafluorophenyl)-2'-deoxyguanosine, for generating compounds like 6-O-methyl-2'-deoxoguanosine. This approach is useful in preparing oligonucleotides containing specific amino residues or derivatives, with applications in postsynthetic oligonucleotide modification (Gao et al., 1992).

DNA Adduct Formation

Research on 2,6-dimethylaniline, a related compound, has shown the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline. This study provides insights into the complex pattern of DNA adducts and their biochemical implications, particularly in understanding the mutagenicity and carcinogenicity of related aromatic amines (Gonçalves et al., 2001).

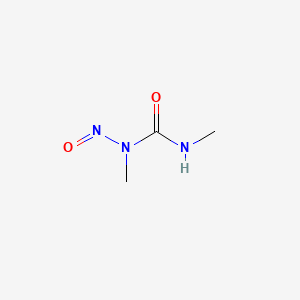

Chemical Mutagenesis and Carcinogenesis

This compound derivatives, such as those formed from the reaction of dimethylcarbamyl chloride with DNA, have implications in chemical mutagenesis and carcinogenesis. These derivatives possess unique structures compared to typical carcinogen-DNA adducts, contributing to the understanding of chemical interactions within DNA that lead to mutagenic and carcinogenic outcomes (Segal et al., 1982).

Mutation Research

Further research into the mutagenic properties of related compounds has been conducted, aiding in the understanding of how different DNA adducts contribute to mutations. This knowledge is crucial for assessing the risks associated with exposure to certain chemicals and for developing strategies to mitigate these risks (Marques et al., 2002).

Oligonucleotide Modification

The compound has been utilized in the protection of amino functions in oligonucleotide synthesis. This application is critical in the field of molecular biology, where precise and efficient synthesis of oligonucleotides is required for various research and therapeutic purposes (Wagner & Pfleiderer, 1997).

作用機序

特性

IUPAC Name |

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQPWZYLQPUTEJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003103 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83061-20-5 | |

| Record name | 6-Dimethylamino-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-](/img/structure/B1211352.png)